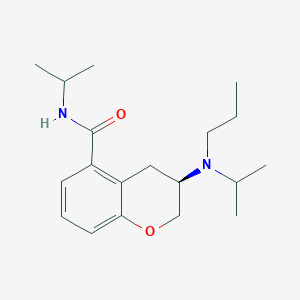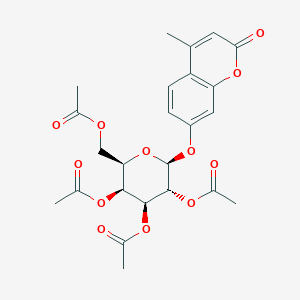
Ebalzotan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ebalzotan is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound is a selective antagonist of the serotonin 5-HT1B receptor and has been shown to have a wide range of potential uses in various fields of research. In
Mécanisme D'action
Ebalzotan is a selective antagonist of the serotonin 5-HT1B receptor. It works by blocking the binding of serotonin to the receptor, which results in a decrease in the activity of the receptor. This, in turn, leads to a decrease in the release of neurotransmitters such as dopamine and norepinephrine.
Effets Biochimiques Et Physiologiques
Ebalzotan has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease the release of dopamine and norepinephrine, which are neurotransmitters involved in mood regulation. The compound has also been shown to have anxiolytic and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Ebalzotan in lab experiments is its selectivity for the serotonin 5-HT1B receptor. This allows for precise manipulation of the serotonin system without affecting other neurotransmitter systems. However, one limitation of using Ebalzotan is its relatively short half-life, which can make it difficult to maintain stable concentrations in experiments.
Orientations Futures
There are several potential future directions for the use of Ebalzotan in scientific research. One area of interest is the study of the role of the serotonin system in the regulation of appetite and metabolism. Another potential area of research is the use of Ebalzotan in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, the development of longer-acting formulations of Ebalzotan could increase its utility in lab experiments.
In conclusion, Ebalzotan is a promising compound with potential applications in various fields of scientific research. Its selectivity for the serotonin 5-HT1B receptor makes it a valuable tool for the study of the serotonin system and its role in various physiological and pathological processes. Further research is needed to fully understand the potential of Ebalzotan and to develop new applications for this novel compound.
Méthodes De Synthèse
The synthesis of Ebalzotan involves a series of chemical reactions that result in the formation of the final compound. The process is complex and involves several steps, including the use of reagents such as lithium aluminum hydride, sodium borohydride, and palladium on carbon. The final product is obtained through a purification process involving column chromatography.
Applications De Recherche Scientifique
Ebalzotan has been shown to have potential applications in various fields of scientific research. One of its most promising uses is in the study of the serotonin system and its role in various physiological and pathological processes. The compound has also been investigated for its potential use in the treatment of migraine headaches and depression.
Propriétés
Numéro CAS |
149494-37-1 |
|---|---|
Nom du produit |
Ebalzotan |
Formule moléculaire |
C19H30N2O2 |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
(3R)-N-propan-2-yl-3-[propan-2-yl(propyl)amino]-3,4-dihydro-2H-chromene-5-carboxamide |
InChI |
InChI=1S/C19H30N2O2/c1-6-10-21(14(4)5)15-11-17-16(19(22)20-13(2)3)8-7-9-18(17)23-12-15/h7-9,13-15H,6,10-12H2,1-5H3,(H,20,22)/t15-/m1/s1 |
Clé InChI |
UEAKCKJAKUFIQP-OAHLLOKOSA-N |
SMILES isomérique |
CCCN([C@@H]1CC2=C(C=CC=C2OC1)C(=O)NC(C)C)C(C)C |
SMILES |
CCCN(C1CC2=C(C=CC=C2OC1)C(=O)NC(C)C)C(C)C |
SMILES canonique |
CCCN(C1CC2=C(C=CC=C2OC1)C(=O)NC(C)C)C(C)C |
Synonymes |
Ebalzotan |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2,3,4-tri-O-benzoyl-6-O-[tert-butyl(diphenyl)silyl]-beta-D-galactopyranoside](/img/structure/B131252.png)




![N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide](/img/structure/B131270.png)


![1-(1-Azabicyclo[3.2.1]oct-3-en-3-yl)ethanone](/img/structure/B131277.png)
![9-hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131281.png)